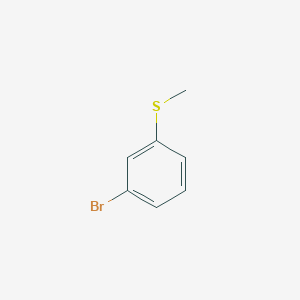
3-Bromothioanisole
概要
説明
Synthesis Analysis
The synthesis of 3-Bromothioanisole and similar compounds involves multiple steps, including bromination and reduction processes. For example, 3-Bromothiophene, a closely related compound, is synthesized mainly through reduction and isomerization, showcasing the versatility of brominated intermediates in organic chemistry (Wang Deng-yu, 2004). Another method involves bromination of thiophene to yield 2,3,5-tribromothiophene, followed by reduction with zinc in acetic acid, demonstrating the influence of reaction conditions on the synthesis process (Guo Hai, 2008).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated through various analytical techniques, including NMR and X-ray crystallography. For instance, the dimeric structure of a related thioether-methyleneborane compound was confirmed, highlighting the complex behavior of these molecules at different temperatures and their reactivity with other organic compounds (Cheryl A. Tanur, D. Stephan, 2011).
Chemical Reactions and Properties
This compound and its derivatives participate in a variety of chemical reactions, demonstrating diverse reactivity profiles. For example, they have been used in Suzuki cross-coupling reactions to synthesize novel organic compounds with potential applications in materials science and as intermediates in the synthesis of complex organic molecules (Komal Rizwan et al., 2021). These reactions often incorporate both electron-donating and electron-withdrawing groups, illustrating the compound's versatility in organic synthesis.
科学的研究の応用
Chemical Synthesis : 3-Bromothioanisole can be used for sequential amination of bromothioanisole to install two different alkylamino groups onto the aromatic ring in one pot, as demonstrated in a study on palladium-catalyzed amination of aryl sulfides with aliphatic amines (Gao, Yorimitsu, & Osuka, 2015).
Cancer Research : Various studies have highlighted the potential of this compound derivatives in cancer treatment. For instance, 3-bromopyruvate has been shown to inhibit cell proliferation and induce apoptosis in specific human glioma cell populations (Xu et al., 2016). Moreover, bromothiazole derivatives with amino acids and nitazoxanide core exhibited a concentration-dependent decrease in cell proliferation and viability in a human adenocarcinoma-derived cell line (Vale et al., 2017).
Pharmacology and Drug Development : In the realm of drug development, 3-Bromopyruvate has been explored as a novel antifungal agent against the human pathogen Cryptococcus neoformans, with a low minimum inhibitory concentration (MIC), suggesting its potential as an anti-cryptococcal drug (Dyląg et al., 2013).
Enzymology : Enzymatic oxidation of p-bromothioanisole with toluene dioxygenase provides diene diol 2 and electrochemical reduction leads to diene diol 3, showing its applications in enzymology (Finn et al., 2004).
Cellular Metabolism Studies : 3-Bromopyruvate has been used to study cellular metabolism. For example, it rapidly induces human prostate cancer cell death by affecting cell energy metabolism, GSH pool, and the glyoxalase system (Valenti, Vacca, & de Bari, 2015).
Safety and Hazards
作用機序
Target of Action
3-Bromothioanisole is a 3-halothioanisole derivative It is mainly used in the preparation of photoacids .
Mode of Action
It is known to be a useful reagent for the preparation of (Z)-1,2-diborylalkenes via sodium-metal-promoted reductive 1,2-syn-diboration of alkynes with reduction-resistant trimethoxyborane .
Biochemical Pathways
Its role in the synthesis of (z)-1,2-diborylalkenes suggests it may influence pathways involving these compounds .
Result of Action
Its primary known use is in the preparation of photoacids , suggesting it may have roles in photochemical reactions.
Action Environment
It is known that this compound is a combustible liquid and should be stored in a dark place .
特性
IUPAC Name |
1-bromo-3-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrS/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYFJZAKUPSUSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187409 | |
| Record name | Benzene, 1-bromo-3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33733-73-2 | |
| Record name | 3-Bromothioanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33733-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-3-(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033733732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-bromo-3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B20422.png)

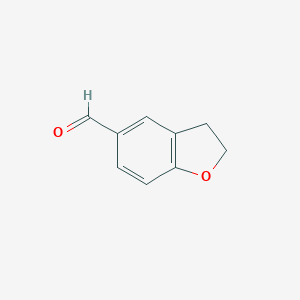
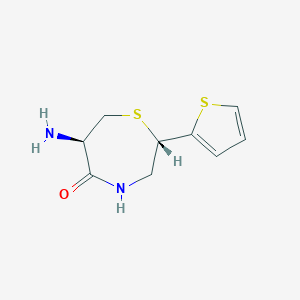



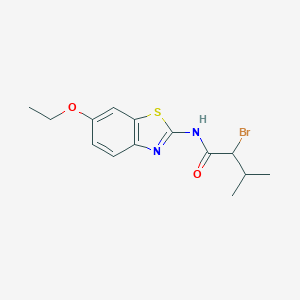


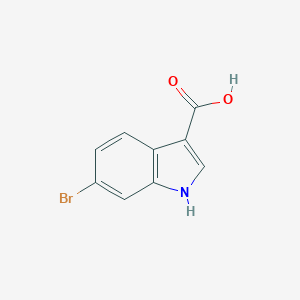

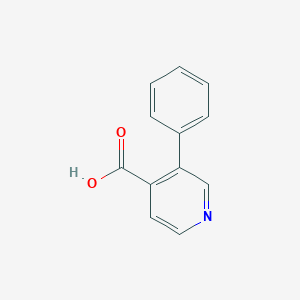
![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B20448.png)